molecular formula C11H22N4 B13488573 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine

Cat. No.: B13488573
M. Wt: 210.32 g/mol
InChI Key: UJZGORMFGVXLIL-UHFFFAOYSA-N
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Description

This compound (CAS: 1343862-47-4) is a tertiary amine featuring a 1,2,4-triazole core substituted with a tert-butyl group at position 3 and a methyl group at position 1. Its structural attributes suggest applications in medicinal chemistry, particularly as a fragment for targeting G protein-coupled receptors (GPCRs) or enzymes like p97 ATPase .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C11H22N4/c1-7-8(12-5)9-13-10(11(2,3)4)14-15(9)6/h8,12H,7H2,1-6H3

InChI Key

UJZGORMFGVXLIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=NN1C)C(C)(C)C)NC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically involves multi-step organic transformations focusing on:

  • Construction or functionalization of the 1,2,4-triazole ring.
  • Introduction of the tert-butyl substituent.
  • Attachment of the N-methylpropan-1-amine side chain.

A common synthetic route involves N-alkylation of the triazole ring followed by amine functionalization.

Alkylation of 1,2,4-Triazole Core

  • Alkylation of the 1,2,4-triazole ring with alkyl halides or tosylates is a key step.
  • The reaction favors formation of the N1-alkylated isomer when using proper bases and solvents.
  • For example, substitution of an O-tosyl oxazoline derivative with 1H-1,2,4-triazole in the presence of potassium carbonate and tetrabutylammonium bromide in N,N-dimethylformamide at elevated temperature (around 120 °C) yields N-alkylated triazole derivatives with high regioselectivity and good yields (~68%).

Introduction of the tert-Butyl Group

  • The tert-butyl group is generally introduced via alkylation using tert-butyl halides or through tert-butyl-protected amines.
  • Steric hindrance from the tert-butyl group affects subsequent reactivity, especially nucleophilic substitutions and deprotection steps.

Functionalization of the Propan-1-amine Side Chain

  • The N-methylpropan-1-amine moiety can be introduced via reductive amination or direct alkylation of amine precursors.
  • Protection/deprotection strategies (e.g., tert-butoxycarbonyl protection) are employed to control selectivity and avoid side reactions.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Outcome Yield (%) Notes
Alkylation of 1,2,4-triazole with O-tosyl oxazoline derivative 1H-1,2,4-triazole, K2CO3, TBAB, DMF, 120 °C, 12 h N-alkylated triazole intermediate ~68 High regioselectivity for N1-alkylation
Oxazoline ring opening and oxidation NaOH (basic medium), room temp, 4 h β-amino acid derivative 92 Efficient ring-opening step
Introduction of tert-butyl group tert-butyl halides or tert-butyl-protected amines tert-butyl substituted triazole Variable Steric effects influence reaction
Amine side chain methylation Reductive amination or methylation reagents N-methylpropan-1-amine side chain Variable Requires protection of amine groups

Mechanistic and Reactivity Considerations

  • Regioselectivity: Alkylation favors the N1 position on the triazole ring due to electronic and steric factors.
  • Steric Effects: The bulky tert-butyl group limits reaction pathways and requires careful control of reaction conditions.
  • Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and improve yields.
  • Temperature: Elevated temperatures (100–120 °C) are often necessary for efficient alkylation but must be controlled to avoid decomposition.

Spectroscopic and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^15N NMR are crucial for confirming regioselectivity and substitution patterns. Chemical shift assignments help distinguish between isomers and confirm the presence of tert-butyl and methyl groups.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.
  • X-ray Crystallography: Single-crystal X-ray diffraction can elucidate molecular conformation and intramolecular interactions, especially hydrogen bonding involving the triazole ring.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range References
N1-Alkylation of triazole 1H-1,2,4-triazole, O-tosyl oxazoline derivative, K2CO3, TBAB DMF, 120 °C, 12 h 65–70%
Oxazoline ring-opening NaOH, room temperature Basic medium, 4 h ~92%
tert-Butyl group introduction tert-butyl halides or protected amines Varies, often reflux or elevated temp Variable
Amine side chain functionalization Methylation or reductive amination reagents Mild to moderate temp Variable

Research Findings and Perspectives

  • The synthetic routes emphasize high regioselectivity and yield optimization through choice of base, solvent, and temperature.
  • The tert-butyl group provides steric protection but requires careful handling to avoid side reactions.
  • The compound’s triazole moiety enables further functionalization and potential biological activity, making these preparation methods valuable for pharmaceutical research.
  • Current literature suggests that multi-step synthesis with sequential protection and deprotection steps is the most reliable approach.
  • There is a need for further exploration of photochemical and catalytic methods to streamline synthesis and improve sustainability.

The preparation of 1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine involves well-established organic synthesis techniques centered on selective N-alkylation of the triazole ring, introduction of bulky tert-butyl substituents, and careful amine side chain functionalization. Optimized reaction conditions, including the use of polar aprotic solvents, appropriate bases, and controlled temperatures, ensure high yields and purity. Analytical methods such as NMR and mass spectrometry confirm structure and regioselectivity. These methods, supported by comprehensive research, provide a robust foundation for the compound’s synthesis in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, while the tert-butyl and methylamine groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Triazole-Based Analogues

3-(4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl)propan-1-amine (S6)

  • Structure : Triazole linked to piperidine via a propylamine chain.
  • Key Differences : Lacks the tert-butyl group; instead, the triazole is substituted at position 3. The piperidine ring introduces rigidity and basicity, which may alter receptor binding kinetics compared to the tert-butyl-substituted triazole in the target compound .
  • Synthesis : Prepared via nucleophilic substitution between tert-butyl carbamate and intermediate 11 under reflux conditions .

1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine (Compound 1) Structure: Triazole linked to a piperidine-indole scaffold. Key Differences: Incorporates a bulky indole-phenyl group, enhancing aromatic stacking interactions.

Pyrazole-Based Analogues

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Structure : Pyrazole core with tert-butyl (position 3) and 4-methoxybenzylamine (position 5).
  • Key Differences : Replacement of triazole with pyrazole reduces nitrogen content, altering hydrogen-bonding capacity. The 4-methoxybenzyl group enhances electron density, contrasting with the target compound’s N-methylpropan-1-amine chain .
  • Synthesis : Achieved via a one-pot reductive amination between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine

  • Structure : Pyrazole with tert-butyl (position 3) and 2-nitrophenyl (position 1).
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the target compound’s methylamine chain. Single-crystal X-ray studies confirm planar geometry, contrasting with the triazole’s aromatic heterocycle .

Tetrazole-Based Analogues

N-((1-Benzyl-1H-tetrazol-5-yl)(1-(tert-butyl)-1H-tetrazol-5-yl)methyl)-2-phenylethan-1-amine

  • Structure : Bis-tetrazole core with tert-butyl and benzyl substituents.
  • Key Differences : Tetrazoles are more acidic (pKa ~4.5) than 1,2,4-triazoles (pKa ~6.5), affecting ionization under physiological conditions. The bulky tert-butyl group persists, but the tetrazole’s higher polarity may limit membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP HBA/HBD TPSA (Ų) Key Feature
Target Compound 239.34 2.92 4/1 72.4 Tert-butyl enhances lipophilicity
S6 (Triazole-piperidine) 251.34 1.85 6/2 89.1 Piperidine increases basicity
3-(tert-Butyl)-N-(4-methoxybenzyl)pyrazole 287.39 3.10 3/1 45.7 Methoxybenzyl improves electron density
Tetrazole derivative (5b) 409.46 4.20 8/0 95.3 High polarity due to dual tetrazoles

Biological Activity

1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores the compound's biological activity, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring and a tert-butyl group, which are significant for its interaction with biological targets. The molecular formula is C10H16N4C_{10}H_{16}N_{4} with a molecular weight of approximately 196.26 g/mol.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly GABA receptors. For instance, studies have shown that related triazole derivatives can act as inverse agonists at GABA_A receptors, influencing cognitive functions without inducing anxiogenic effects .

Cognitive Enhancement

In animal models, the compound has demonstrated potential cognitive-enhancing properties. For example, studies involving Morris water maze tests have shown improved performance in tasks assessing memory and learning abilities. This suggests that the compound may enhance synaptic plasticity and cognitive function .

Anxiolytic Properties

Unlike many psychoactive compounds that can induce anxiety, this triazole derivative appears to lack such side effects. The absence of anxiogenic properties is particularly notable as it differentiates it from other GABAergic drugs that often come with anxiety-inducing side effects .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits a relatively short half-life in various species, including rats and monkeys (approximately 0.3 to 0.5 hours). However, human hepatocytes show a longer half-life due to slower metabolism, which could influence dosing strategies in clinical settings .

Study on Cognitive Effects

A study published in Neuropharmacology investigated the cognitive effects of related compounds on rat models. The results indicated significant improvements in spatial memory tasks when administered at specific dosages. The study concluded that these compounds could serve as potential therapeutic agents for cognitive impairments .

Tolerability in Human Trials

Clinical trials assessing tolerability in humans have reported variable responses based on age and health status. Younger participants tolerated higher doses well; however, elderly subjects exhibited adverse reactions even at lower doses. This variability highlights the necessity for tailored dosing regimens in future therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightKey Activity
This compound1343862-47-4196.26 g/molCognitive enhancement
MRK-016Not availableNot specifiedGABA_A receptor inverse agonist
3-tert-butyl-7-(5-methylisoxazol-3-yl)Not availableNot specifiedCognitive enhancement

Q & A

Basic Research Question

  • X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction (Mo-Kα radiation) resolves tautomeric forms and confirms stereochemistry .
  • NMR Spectroscopy : Employ ¹H/¹³C NMR with DEPT-135 to assign tertiary carbons and verify substitution patterns on the triazole ring .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions and fragmentation pathways, critical for purity assessment .

How to design a structure-activity relationship (SAR) study for triazole derivatives?

Advanced Research Question

  • Variable Substituents : Systematically modify the tert-butyl group (e.g., replace with cyclopropyl or fluorophenyl) and evaluate changes in bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify essential hydrogen-bonding motifs .
  • Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values from cytotoxicity assays .

What safety protocols are critical for handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
  • Waste Management : Segregate halogenated waste (e.g., from bromination steps) and dispose via certified hazardous waste contractors .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive intermediates .

How to optimize crystallization conditions for X-ray analysis?

Advanced Research Question

  • Solvent Screening : Test binary solvent systems (e.g., DCM/hexane or EtOAc/MeOH) using microbatch under oil or vapor diffusion methods .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions enhances crystal quality .
  • Additives : Introduce coformers (e.g., carboxylic acids) to stabilize specific tautomers or polymorphs .

What strategies mitigate synthetic challenges like low yields in triazole alkylation?

Basic Research Question

  • Catalysis : Use Cu(I) catalysts (e.g., CuBr) to accelerate regioselective N-alkylation of the triazole .
  • Microwave Assistance : Reduce reaction times and improve yields by 20–30% via microwave-assisted synthesis at 100–120°C .
  • Protecting Groups : Temporarily protect the propan-1-amine chain with Boc groups to prevent side reactions during triazole functionalization .

How to analyze thermal decomposition pathways?

Advanced Research Question

  • TGA-DSC Coupling : Perform simultaneous thermogravimetric and calorimetric analysis to correlate mass loss with exothermic events .
  • Gas Chromatography-MS : Identify volatile decomposition products (e.g., tert-butyl fragments) released during heating .
  • Kinetic Modeling : Apply Friedman isoconversional method to calculate activation energies and predict shelf-life stability .

What are best practices for reproducibility in cytotoxicity assays?

Basic Research Question

  • Cell Culture Standardization : Use authenticated cell lines (e.g., ATCC-certified Hela cells) and consistent passage numbers .
  • Dose-Response Curves : Generate 8-point dilution series (0.1–100 μM) with triplicate technical replicates to calculate robust IC₅₀ values .
  • Positive Controls : Include reference compounds (e.g., doxorubicin) to validate assay sensitivity and experimental conditions .

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